molecular formula C16H19N3O3 B2534379 2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide CAS No. 1903085-81-3

2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B2534379
CAS No.: 1903085-81-3
M. Wt: 301.346
InChI Key: IFKQNOWUWHYKLR-UHFFFAOYSA-N
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Description

2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyridine-4-carboxylic acid, which undergoes esterification to form the corresponding ester. This ester is then reacted with oxolan-3-ol in the presence of a suitable base to introduce the oxolan-3-yloxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxolan-3-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: Similar in structure but lacks the oxolan-3-yloxy group.

    1H-pyrrolo[2,3-b]pyridine derivatives: Share the pyridine core but have different substituents.

Uniqueness

2-(oxolan-3-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-4-carboxamide is unique due to the presence of both the oxolan-3-yloxy and pyrrol-1-yl ethyl groups.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-N-(2-pyrrol-1-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16(18-6-9-19-7-1-2-8-19)13-3-5-17-15(11-13)22-14-4-10-21-12-14/h1-3,5,7-8,11,14H,4,6,9-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKQNOWUWHYKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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